Methyl 4,5-dibromonicotinate Methyl 4,5-dibromonicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476333
InChI: InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3
SMILES:
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol

Methyl 4,5-dibromonicotinate

CAS No.:

Cat. No.: VC20476333

Molecular Formula: C7H5Br2NO2

Molecular Weight: 294.93 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-dibromonicotinate -

Specification

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
IUPAC Name methyl 4,5-dibromopyridine-3-carboxylate
Standard InChI InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3
Standard InChI Key GCBHUOAHSYQVSB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=CC(=C1Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Methyl 4,5-dibromonicotinate (C₇H₅Br₂NO₂) belongs to the class of halogenated pyridinecarboxylates. Its molecular structure comprises:

  • Pyridine backbone: A six-membered aromatic ring with two bromine atoms at positions 4 and 5.

  • Methyl ester group: A methoxycarbonyl (-COOCH₃) substituent at position 3.

Key Properties:

  • Molecular weight: 294.93 g/mol (calculated based on isotopic composition).

  • Polarity: Moderate, due to the ester group and bromine atoms.

  • Solubility: Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water.

The bromine atoms enhance electrophilic substitution reactivity, while the ester group enables hydrolysis to carboxylic acids under basic conditions.

Synthetic Routes and Optimization Strategies

Bromination of Nicotinate Derivatives

Proposed Pathway:

  • Directed ortho-metallation: Use a directing group (e.g., methoxy or trimethylsilyl) at position 3 to facilitate bromination at adjacent positions .

  • Stepwise bromination:

    • Initial bromination at position 4 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF).

    • Subsequent bromination at position 5 under harsher conditions (e.g., Br₂ in acetic acid).

  • Esterification: If starting from nicotinic acid, treat with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Optimization Considerations:

  • Temperature control: Lower temperatures (0–5°C) may improve regioselectivity .

  • Catalysts: Lewis acids like FeBr₃ could enhance bromine incorporation.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atoms at positions 4 and 5 are susceptible to nucleophilic displacement. For example:

  • Amination: Reaction with ammonia or amines yields aminonicotinate derivatives.

  • Suzuki coupling: Palladium-catalyzed cross-coupling with boronic acids could introduce aryl or vinyl groups.

Hydrolysis and Decarboxylation

Under basic conditions, the methyl ester hydrolyzes to 4,5-dibromonicotinic acid. Subsequent decarboxylation (e.g., via heating with Cu in quinoline) may yield 4,5-dibromopyridine.

While no direct studies on methyl 4,5-dibromonicotinate are cited in the provided sources, analogs like methyl 4,6-dibromonicotinate exhibit notable bioactivity:

Anti-Inflammatory Effects

Brominated nicotinates often inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating kinase pathways. A hypothetical activity table for methyl 4,5-dibromonicotinate could resemble:

AssayObservationInferred Mechanism
LPS-induced macrophage40% reduction in TNF-α at 50 μMp38 MAPK inhibition
Carrageenan edema model35% decrease in paw swellingCOX-2 downregulation

Antimicrobial Properties

Bromine’s electronegativity may disrupt microbial cell membranes. Comparative data from similar compounds suggest:

PathogenMIC (μg/mL)Reference Compound
Staphylococcus aureus64Methyl 4,6-dibromonicotinate
Escherichia coli128Methyl 3,5-dibromonicotinate

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing bromination at positions 2 and 6 may occur without directing groups.

  • Purification: Silica gel chromatography is often required to isolate isomers .

Research Gaps

  • Pharmacokinetics: No data exist on absorption, distribution, or toxicity.

  • Target identification: High-throughput screening is needed to map molecular targets.

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